molecular formula C15H11N3O5 B2706320 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide CAS No. 1105206-51-6

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide

Cat. No.: B2706320
CAS No.: 1105206-51-6
M. Wt: 313.269
InChI Key: GMKWCGRWTJNGOW-UHFFFAOYSA-N
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Description

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to an isoxazole ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate benzo[d][1,3]dioxole derivatives.

    Acetamide Formation: The final step involves the acylation of the isoxazole derivative with an acetic acid derivative, typically using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening or hydrogenation of the double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d][1,3]dioxole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially or fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features may interact with biological targets, making it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and isoxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzo[d][1,3]dioxole moiety but differs in the rest of the structure.

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Features the benzo[d][1,3]dioxole group with an acrylate ester.

Uniqueness

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole and isoxazole rings with an acetamide group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c19-15(16-14-3-4-22-18-14)7-10-6-12(23-17-10)9-1-2-11-13(5-9)21-8-20-11/h1-6H,7-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKWCGRWTJNGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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